7,7-Dimethyl-[1,4]oxazepane
Description
Significance of Medium-Sized Heterocycles in Contemporary Organic Chemistry
Seven-membered heterocycles, a class of medium-sized ring systems, are of significant interest in modern organic chemistry. thieme-connect.com These structures are integral components of many natural products, pharmaceuticals, and biologically active molecules. sioc-journal.cnbohrium.com Their unique three-dimensional arrangements allow for broad exploration of conformational space when interacting with biological targets. bohrium.com The development of efficient methods for synthesizing these seven-membered rings is a continuing challenge and a highly desirable goal for synthetic chemists. sioc-journal.cn The preparation of these heterocyclic compounds is particularly important in fields like drug design and materials science. chemistryviews.org
Overview of the Oxazepane Ring System: Structural Features and Classification (e.g., 1,4-oxazepanes)
Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom within the ring. researchgate.netwikipedia.org The relative positions of these heteroatoms lead to different isomers, such as 1,3-oxazepane and 1,4-oxazepane (B1358080). The 1,4-oxazepane scaffold, in particular, is a prominent feature in both synthetic compounds and natural products. rsc.org This system consists of a seven-membered ring with a nitrogen and an oxygen atom in a 1,4-relationship. researchgate.net The saturated nature of the 1,4-oxazepane ring contributes to its chemical stability. cymitquimica.com Derivatives of 1,4-oxazepane have been investigated for their potential in treating a range of conditions, including neurological disorders and infectious diseases. ontosight.ai
Historical Context and Evolution of Research in Oxazepane Synthesis and Reactivity
The synthesis of oxazepine derivatives has been a subject of research for many years, with one such derivative being approved for treating anxiety and tension as early as 1965. jmchemsci.com Over the decades, synthetic chemists have explored various strategies to construct the 1,4-oxazepane ring from different starting materials. rsc.orgnih.gov Early methods often involved multi-step procedures that included several protection and deprotection steps. acs.org More recent and robust approaches are frequently based on the intramolecular cyclization of alkenols and alkynols. rsc.org The development of new synthetic routes, such as those utilizing N-propargylamines, continues to expand the toolkit for creating 1,4-oxazepane and its derivatives. researchgate.net
Research Scope Focusing on Saturated 1,4-Oxazepane Scaffolds, Including 7,7-Dimethyl-thieme-connect.combenchchem.comoxazepane
This article focuses specifically on the saturated 1,4-oxazepane scaffold, with a particular emphasis on the chemical compound 7,7-Dimethyl- thieme-connect.comoxazepane . The study of such substituted oxazepanes is crucial for understanding how modifications to the core ring structure influence its chemical and physical properties. The presence of the dimethyl group at the 7-position introduces specific steric and electronic effects that can impact the molecule's reactivity and conformational preferences. Research into compounds like 7,7-Dimethyl- thieme-connect.comoxazepane and its hydrochloride salt provides valuable insights into the broader class of substituted 1,4-oxazepanes. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,7-dimethyl-1,4-oxazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-4-8-5-6-9-7/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMJEALURTVSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Transformations of the 1,4 Oxazepane Scaffold
Functional Group Interconversions on the Oxazepane Ring
Functional group interconversions are fundamental in modifying the properties of the oxazepane core, allowing for the introduction of diverse functionalities.
Modifications of Peripheral Substituents of 7,7-Dimethyl-Current time information in Bangalore, IN.rsc.orgoxazepane
While specific literature on the 7,7-dimethyl substituted derivative is sparse, general principles of modifying peripheral substituents on the 1,4-oxazepane (B1358080) ring can be applied. For instance, if a functional group were present elsewhere on the ring, standard synthetic transformations could be employed. The gem-dimethyl group at the 7-position is generally unreactive and serves as a stable scaffold anchor.
Common modifications on a generic 1,4-oxazepane ring that could be applicable to derivatives of 7,7-Dimethyl- Current time information in Bangalore, IN.rsc.orgoxazepane include:
N-Alkylation/N-Acylation: The secondary amine in the 1,4-oxazepane ring is a key site for functionalization. It can readily undergo alkylation with various alkyl halides or acylation with acid chlorides or anhydrides to introduce a wide range of substituents.
Oxidation of adjacent carbons: If a hydroxyl group were present on the carbon skeleton, it could be oxidized to a ketone. For example, the oxidation of a hydroxyl group to a carbonyl group is a common functional group interconversion. imperial.ac.uk
Reduction of carbonyl groups: Conversely, a ketone functionality on the ring could be reduced to a secondary alcohol using reducing agents like sodium borohydride, which would introduce a new stereocenter.
Derivatization Reactions for Expanding Chemical Space
Derivatization reactions are key to creating libraries of compounds for various applications. For the 1,4-oxazepane scaffold, these reactions often target the nitrogen atom.
A study on N-acylated poly(amino esters) demonstrated the synthesis of N-acylated-1,4-oxazepan-7-ones as monomers for ring-opening polymerization. researchgate.net This highlights how derivatization of the nitrogen can lead to macromolecular structures with tailored properties. Although this example involves a ketone at the 7-position instead of a gem-dimethyl group, the principle of N-functionalization remains a powerful tool for expanding the chemical space of oxazepane derivatives.
Ring Opening and Degradation Pathways of 1,4-Oxazepanes
The stability of the 1,4-oxazepane ring is a critical aspect of its chemistry. Ring opening can occur under specific conditions, leading to degradation products.
Studies on the degradation of the related 1,4-dioxane (B91453) have shown that ring cleavage can be initiated by hydroxylation, leading to the formation of various acyclic intermediates. researchgate.netdeswater.comethz.ch While not directly on 1,4-oxazepanes, these studies suggest that oxidative conditions could potentially lead to the cleavage of the C-O bonds in the oxazepane ring.
In the context of 1,4-oxazepane-2,5-diones, which contain both an amide and an ester linkage within the seven-membered ring, ring-opening of the lactone moiety has been observed. acs.org This susceptibility to nucleophilic attack highlights a potential degradation pathway for functionalized oxazepanes. For 7,7-Dimethyl- Current time information in Bangalore, IN.rsc.orgoxazepane itself, which is a saturated heterocycle without such activating groups, ring opening would likely require more forcing conditions.
Rearrangement Reactions Involving the Oxazepane Core
Rearrangement reactions can lead to the formation of different heterocyclic systems or isomers.
One documented rearrangement involves the expansion of a morpholine (B109124) ring to a 1,4-oxazepane. rsc.org Specifically, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions resulted in the formation of 4-benzyl-6-phenoxy-1,4-oxazepanes through the participation of a neighboring group, leading to an aziridinium (B1262131) cation intermediate that undergoes ring expansion. rsc.org
While this is a method for synthesizing the oxazepane ring, it also illustrates a potential rearrangement pathway under certain reaction conditions. Other rearrangement reactions, such as the Beckmann rearrangement, are well-established for cyclic ketones and could be relevant for oxazepanone derivatives. wiley-vch.de
Reactivity Towards Various Reagents in Synthetic Transformations
The reactivity of the 1,4-oxazepane ring is dictated by the presence of the nitrogen and oxygen heteroatoms.
Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen or nitrogen atoms, activating the ring for subsequent reactions. For instance, Lewis acid-mediated hydroalkoxylation has been used for the stereoselective synthesis of cyclic ethers, a reaction type that could be relevant to the functionalization of unsaturated oxazepane precursors. acs.org
Oxidizing and Reducing Agents: The oxazepane ring can be susceptible to oxidation, potentially leading to ring-opened products. evitachem.com Conversely, the introduction of reducible functional groups onto the ring allows for transformations using reagents like sodium borohydride. evitachem.com
Nucleophilic and Electrophilic Attack: The nitrogen atom, being a nucleophile, can react with various electrophiles. The ether oxygen is generally less reactive but can be protonated or coordinated to Lewis acids, which can facilitate ring-opening reactions.
The table below summarizes some of the key reactions involving the 1,4-oxazepane scaffold.
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| N-Acylation | Acid chlorides, Anhydrides | N-Acyl-1,4-oxazepanes | researchgate.net |
| Ring Expansion | Phenoxide anions on chloromethylmorpholine | 6-Phenoxy-1,4-oxazepanes | rsc.org |
| Ring Opening | Nucleophilic attack on lactone | Ring-opened products | acs.org |
| Oxidation | Oxidizing agents (e.g., potassium permanganate) | Ring-opened or oxidized derivatives | evitachem.com |
| Reduction | Reducing agents (e.g., sodium borohydride) | Hydroxylated derivatives | evitachem.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Comprehensive 1D NMR (¹H, ¹³C) Data Analysis
A detailed analysis of the one-dimensional ¹H and ¹³C NMR spectra is not possible due to the absence of reported experimental data for 7,7-Dimethyl- amazonaws.comcolumbia.eduoxazepane. Such an analysis would typically involve the assignment of chemical shifts (δ) for each unique proton and carbon atom in the molecule, interpretation of spin-spin coupling constants (J) to determine the connectivity of adjacent protons, and integration of proton signals to ascertain the relative number of protons.
Advanced 2D NMR Techniques for Connectivity and Spatial Relationships
The application of two-dimensional NMR techniques is crucial for the complete structural elucidation of complex molecules. However, without the corresponding spectra for 7,7-Dimethyl- amazonaws.comcolumbia.eduoxazepane, a discussion of the specific correlations and their implications for the molecule's structure cannot be undertaken.
A COSY experiment would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. This information is fundamental for tracing out the proton spin systems within the molecule.
NOESY and ROESY experiments are essential for determining the stereochemistry and conformation of a molecule by identifying protons that are close to each other in space, regardless of their through-bond connectivity.
A TOCSY experiment provides correlations between all protons within a spin system, not just those that are directly coupled. This can be particularly useful for identifying all the protons belonging to a specific molecular fragment.
Dynamic NMR Studies for Conformational Dynamics
While specific dynamic NMR studies on 7,7-Dimethyl- bldpharm.comnih.govoxazepane are not extensively documented in publicly available literature, the principles of this technique are highly applicable to understanding the conformational dynamics of this seven-membered heterocyclic ring. The oxazepane ring is not planar and is expected to exist in various conformations, such as chair and boat forms, which can interconvert. This interconversion, or ring-flipping, can be studied using variable-temperature NMR experiments.
At room temperature, if the rate of interconversion between different conformations is fast on the NMR timescale, the resulting spectrum will show averaged signals for the protons and carbons. As the temperature is lowered, the rate of this interconversion slows down. If the temperature is sufficiently low to "freeze out" individual conformations, separate signals for the axial and equatorial protons, for instance, may be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature. This value can be used to calculate the activation free energy (ΔG‡) for the conformational interconversion process, providing valuable insight into the energy barrier of the ring flip. wvu.edu
For 7,7-Dimethyl- bldpharm.comnih.govoxazepane, the presence of the gem-dimethyl group at the 7-position is expected to influence the conformational equilibrium and the barrier to ring inversion. Dynamic NMR studies would be instrumental in quantifying these effects and providing a deeper understanding of the molecule's three-dimensional structure and flexibility in solution.
Vibrational Spectroscopy for Functional Group and Structural Insights
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 7,7-Dimethyl- bldpharm.comnih.govoxazepane, the FT-IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its structural features.
The molecule contains saturated C-H bonds from the methyl and methylene (B1212753) groups. These will give rise to strong stretching vibrations in the 2850-3000 cm⁻¹ region. dtic.mil The C-N stretching vibration of the secondary amine is typically observed in the 1000-1250 cm⁻¹ range. nih.gov The C-O-C stretching of the ether linkage will produce a strong and characteristic band, generally in the 1000-1300 cm⁻¹ region. nih.gov The N-H stretching vibration of the secondary amine is expected to appear as a medium-intensity band in the 3060-3550 cm⁻¹ region. nih.gov Finally, the bending vibrations of the CH₂ and CH₃ groups will be present in the 1375-1465 cm⁻¹ range. dtic.milnih.gov
Table 1: Predicted FT-IR Characteristic Absorption Bands for 7,7-Dimethyl- bldpharm.comnih.govoxazepane
| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |
| Alkane | C-H stretch | 2850-3000 | Strong |
| Alkane | C-H bend (CH₂, CH₃) | 1375-1465 | Medium |
| Amine | N-H stretch | 3060-3550 | Medium |
| Amine | C-N stretch | 1000-1250 | Medium-Strong |
| Ether | C-O-C stretch | 1000-1300 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 7,7-Dimethyl- bldpharm.comnih.govoxazepane, Raman spectroscopy could be used to confirm the presence of the C-C and C-H bonds of the aliphatic backbone. The symmetric stretching of the C-O-C and C-N-C bonds would also be observable in the Raman spectrum.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. For 7,7-Dimethyl- bldpharm.comnih.govoxazepane, with a molecular formula of C₇H₁₅NO, the monoisotopic mass is calculated to be 129.115364 Da. HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. The experimentally determined exact mass for the protonated molecule, [M+H]⁺, would be approximately 130.12265 Da. uni.lu
Table 2: High-Resolution Mass Spectrometry Data for 7,7-Dimethyl- bldpharm.comnih.govoxazepane
| Molecular Formula | Species | Calculated Monoisotopic Mass (Da) |
| C₇H₁₅NO | [M] | 129.115364 |
| C₇H₁₆NO⁺ | [M+H]⁺ | 130.122639 |
| C₇H₁₅NNaO⁺ | [M+Na]⁺ | 152.104583 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) provides valuable information about the structure of a molecule by analyzing its fragmentation patterns. While specific MS/MS data for 7,7-Dimethyl- bldpharm.comnih.govoxazepane is not available, plausible fragmentation pathways can be proposed based on the fragmentation of similar heterocyclic compounds.
Upon ionization, typically through electrospray ionization (ESI) to form the [M+H]⁺ ion, the molecule can undergo collision-induced dissociation (CID). Common fragmentation pathways for cyclic amines and ethers often involve ring-opening reactions followed by the loss of small neutral molecules.
For 7,7-Dimethyl- bldpharm.comnih.govoxazepane, a likely initial fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen or oxygen, or the cleavage of the C-O or C-N bonds within the ring. The presence of the gem-dimethyl group can also influence the fragmentation, potentially leading to the loss of a methyl radical or isobutylene. The study of these fragmentation pathways is crucial for the structural confirmation of the compound and for the identification of related structures in complex mixtures.
X-ray Crystallography for Solid-State Molecular Structure Determination
A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound 7,7-Dimethyl- uni.lunih.govoxazepane. Consequently, detailed information regarding its solid-state molecular structure, including unit cell dimensions, space group, and precise bond lengths and angles as determined by this technique, is not publicly available at this time.
While crystallographic data exists for related heterocyclic structures, such as derivatives of 1,4-diazepane, this information is not directly applicable to the specific molecular geometry and solid-state packing of 7,7-Dimethyl- uni.lunih.govoxazepane. The introduction of a gem-dimethyl group at the 7-position and the presence of both oxygen and nitrogen heteroatoms within the seven-membered ring are expected to significantly influence its conformational preferences and crystal packing, making extrapolation from other structures unreliable.
Further experimental investigation, specifically the growth of a single crystal of 7,7-Dimethyl- uni.lunih.govoxazepane suitable for X-ray diffraction analysis, would be required to elucidate its precise solid-state conformation and intermolecular interactions. Such a study would provide invaluable empirical data to complement theoretical conformational analyses and fully characterize the structural properties of this compound.
Computational and Theoretical Investigations of 1,4 Oxazepane Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the molecular properties of 1,4-oxazepane (B1358080) derivatives. These methods allow for the detailed examination of electron distribution, molecular shape, and energy, which collectively determine the compound's behavior.
Ab Initio Methods for Fundamental Electronic Properties
Ab initio molecular orbital methods, which are derived directly from theoretical principles without the inclusion of experimental data, are crucial for establishing the fundamental electronic properties of molecules. chemrxiv.org Methods like Møller-Plesset perturbation theory (MP2) are utilized to perform geometry optimization and investigate structural reactivity and stability. openstax.org For the 1,4-oxazepane ring, these calculations can elucidate bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional structure. By solving the approximate Schrödinger equation, ab initio methods provide a foundational understanding of the electron distribution and orbital energies, which are critical for predicting chemical behavior. researchgate.net Studies on related heterocyclic systems demonstrate the utility of these methods in providing benchmark data for molecular geometry and electronic properties.
Density Functional Theory (DFT) for Energetic and Spectroscopic Predictions
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying larger systems like 7,7-Dimethyl- nih.govnih.govoxazepane. nih.gov DFT methods are used to explore global reactivity descriptors, validate spectroscopic properties, and elucidate vibrational characteristics. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT simplifies the calculation of molecular energies, structures, and properties.
| Computational Method | Basis Set | Typical Applications |
|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry Optimization, NBO Analysis, Vibrational Frequencies |
| M06-2X | 6-311++G(d,p) | Energetics, Reaction Barriers, Non-covalent Interactions |
| ωB97XD | aug-cc-pVTZ | Long-range Interactions, Electronic Excitations |
| MP2 | aug-cc-pVTZ | High-accuracy Geometry, Electron Correlation Effects |
This interactive table summarizes common DFT functionals and ab initio methods used in the computational study of heterocyclic systems. Users can sort and filter to compare methods.
Seven-membered rings like 1,4-oxazepane are conformationally flexible and can exist in several low-energy forms, such as chair, boat, and twist-boat conformations. researchgate.net Computational modeling is essential to identify the most stable conformers and the energy barriers between them. For the parent 1,4-oxazepane, DFT calculations can map out the potential energy surface to locate these energy minima.
The introduction of two methyl groups at the C7 position in 7,7-Dimethyl- nih.govnih.govoxazepane introduces significant steric constraints. This "gem-dimethyl effect" is expected to influence the conformational preference of the ring. Computational studies on analogous N,N-disubstituted-1,4-diazepanes have revealed that a twist-boat ring conformation can be a low-energy state. nih.gov It is plausible that 7,7-Dimethyl- nih.govnih.govoxazepane would also adopt a twist-boat or a distorted chair conformation to minimize the steric repulsion between the axial methyl group and other ring atoms. DFT calculations are critical for quantifying the relative energies of these conformers and determining the most probable structure at room temperature.
Frontier Molecular Orbital (FMO) theory is a powerful model for understanding chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are key predictors of a molecule's behavior as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com
DFT calculations provide accurate descriptions of the HOMO and LUMO. For 7,7-Dimethyl- nih.govnih.govoxazepane, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be distributed across the C-H and C-C antibonding orbitals.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. rsc.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.
| Orbital | Conceptual Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -6.5 | Indicates nucleophilic character; site of electron donation. |
| LUMO | +1.5 | Indicates electrophilic character; site of electron acceptance. |
| Energy Gap (ΔE) | 8.0 | A larger gap suggests higher kinetic stability. |
This table presents conceptual data from an FMO analysis of a heterocyclic amine, illustrating how orbital energies predict chemical properties. The values are representative and would be specifically calculated for 7,7-Dimethyl- nih.govnih.govoxazepane in a dedicated study.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that control reaction rates. mdpi.com
Transition State Characterization for Oxazepane Formation Reactions
The formation of the 1,4-oxazepane ring can occur through various synthetic routes, such as intramolecular cyclization or cycloaddition reactions. researchgate.netrsc.org Understanding the mechanism of these reactions requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS relative to the reactants determines the activation energy barrier, which dictates the reaction rate.
Computational methods, particularly DFT, are used to locate and characterize these fleeting transition state structures. nih.gov For a potential intramolecular cyclization to form the 1,4-oxazepane ring, calculations would model the bond-forming process. The computational search for a transition state involves optimizing the molecular geometry to a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
Once located, the TS structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the N-C or O-C bond formation). The calculated activation energy provides a quantitative prediction of the reaction's feasibility under different conditions. nih.gov Studies on the formation of similar 1,4-oxazepine (B8637140) rings have successfully used molecular orbital methods to calculate the energies of transition states, predicting the reaction products with accuracy. nih.govresearchgate.net
Reaction Pathway Mapping and Energetic Barriers
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, mapping the intricate pathways from reactants to products, and quantifying the energy barriers that govern reaction rates. While specific studies on the reaction pathways for 7,7-Dimethyl- nih.govrsc.orgoxazepane are not extensively detailed in the available literature, the principles are well-established through research on analogous 1,4-oxazepine and related heterocyclic systems.
Theoretical investigations into the formation of pyrazolo nih.govrsc.orgoxazepines, for instance, have utilized Density Functional Theory (DFT) to explore catalyzed reaction mechanisms. nih.gov Such studies employ various functionals like B3LYP, M06, and M06-2X to calculate the energetics of the reaction, identifying transition states and intermediates. nih.gov These computational models reveal how factors like catalysts and substituent groups influence the reaction's regioselectivity, determining whether a 7-endo-dig or a 6-exo-dig cyclization is favored. nih.gov
Similarly, DFT studies on the racemization of oxazepam, a compound containing a related diazepine (B8756704) ring, have mapped out several potential reaction pathways, including ring-chain tautomerism. nih.gov By calculating the energy barriers for each proposed mechanism, researchers can identify the most plausible route that aligns with experimental observations. nih.gov For a hypothetical synthesis or reaction involving 7,7-Dimethyl- nih.govrsc.orgoxazepane, a similar computational approach would be employed. The process would involve:
Geometry Optimization: Calculating the lowest energy structures of reactants, products, intermediates, and transition states.
Frequency Calculations: Confirming the nature of stationary points (minima or saddle points) and obtaining zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) calculations: To ensure that a calculated transition state correctly connects the reactant and product.
These calculations would yield a detailed energy profile of the reaction, providing critical insights into its feasibility and kinetics.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
The prediction of spectroscopic parameters through computational methods is a vital tool for structural elucidation and for complementing experimental data. While experimental NMR and other spectroscopic techniques are used to determine the constitution and conformation of synthesized 1,4-oxazepane derivatives, computational predictions offer a theoretical benchmark. rsc.org
For 7,7-Dimethyl- nih.govrsc.orgoxazepane, DFT and other high-level quantum-chemical models can be used to predict its spectroscopic properties. The process typically involves:
Geometry Optimization: Obtaining the equilibrium geometry of the molecule.
NMR Shielding Tensors Calculation: Using methods like Gauge-Independent Atomic Orbital (GIAO) to calculate the isotropic shielding constants for each nucleus (e.g., ¹H, ¹³C). These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
Vibrational Frequency Calculation: Solving the vibrational Schrödinger equation for the optimized geometry to predict the frequencies of fundamental vibrational modes, which correspond to peaks in an infrared (IR) or Raman spectrum.
These predicted spectra can be invaluable for confirming the identity of a synthesized compound or for analyzing the structures of transient intermediates that are difficult to characterize experimentally. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.
Table 1: Predicted Spectroscopic Data Types and Their Significance
| Spectroscopic Parameter | Computational Method | Significance |
| ¹H & ¹³C NMR Chemical Shifts | DFT (e.g., GIAO method) | Helps in identifying the chemical environment of each atom, crucial for structural confirmation. |
| Vibrational Frequencies (IR/Raman) | DFT Frequency Calculations | Provides a "fingerprint" of the molecule's vibrational modes, useful for functional group identification. |
| Coupling Constants | Advanced DFT calculations | Elucidates the connectivity and dihedral angles between atoms, aiding in conformational analysis. |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
The 1,4-oxazepane ring is a seven-membered heterocycle, which inherently possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape and dynamic behavior of such flexible molecules over time. mdpi.commdpi.com
An MD simulation of 7,7-Dimethyl- nih.govrsc.orgoxazepane would involve:
System Setup: Placing the molecule in a simulation box, often with a solvent like water, and defining the force field (e.g., AMBER, GROMACS) that governs the interactions between atoms. nih.gov
Equilibration: Running the simulation for a period to allow the system to reach thermal equilibrium (NVT and NPT ensembles). nih.gov
Production Run: Continuing the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of molecular conformations. nih.gov
Analysis of the resulting trajectory provides a wealth of information. nih.gov For instance, studies on related N,N-disubstituted-1,4-diazepanes have used NMR spectroscopy and molecular modeling to identify low-energy conformations, such as twist-boat forms, which are stabilized by intramolecular interactions. nih.gov An MD simulation for 7,7-Dimethyl- nih.govrsc.orgoxazepane would allow for the characterization of its preferred ring conformations (e.g., chair, boat, twist-boat), the energy barriers between them, and the influence of the gem-dimethyl group at the C7 position on the ring's flexibility. This information is crucial for understanding how the molecule might interact with biological targets. nih.gov
In Silico Design Principles for Novel Oxazepane Architectures
The principles of in silico drug design are widely applied to discover and optimize novel therapeutic agents based on existing molecular scaffolds. jcchems.com The 1,4-oxazepane core can serve as a template for designing new molecules with specific biological activities. acs.orgnih.gov Computational techniques are central to this process.
Key in silico design principles include:
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific biological target. Starting with a known active compound or a receptor binding site, a pharmacophore model can be generated and used to screen virtual libraries for new molecules, including novel oxazepane derivatives, that fit the model. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a QSAR model for a set of 1,4-oxazepane derivatives, one can predict the activity of new, unsynthesized analogs and prioritize the most promising candidates for synthesis.
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a 7,7-Dimethyl- nih.govrsc.orgoxazepane derivative) when bound to a receptor to form a stable complex. rsc.org Docking simulations score different binding poses, allowing researchers to estimate the binding affinity and understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This insight is then used to guide modifications to the oxazepane structure to improve its binding potency and selectivity. rsc.org
Through these computational approaches, novel oxazepane architectures can be rationally designed, modified, and prioritized for synthesis, significantly accelerating the discovery of new chemical entities with desired properties.
Applications and Synthetic Utility of 7,7 Dimethyl 2 3 Oxazepane and Its Derivatives in Organic Chemistry
Role as Versatile Building Blocks in Complex Molecule Synthesis
The 1,4-oxazepane (B1358080) ring system, including the 7,7-dimethyl substituted variant, represents a key structural unit for constructing more elaborate molecules. Despite the prevalence of oxazepane derivatives in bioactive compounds, their synthesis, particularly for polysubstituted chiral versions, has historically been challenging, often requiring multi-step procedures with numerous protection and deprotection steps. nih.govacs.org Modern synthetic methods have sought to overcome these limitations, establishing chiral 1,4-oxazepanes as foundational components for further molecular elaboration. nih.gov
Molecules rich in sp³-hybridized carbons, which provide three-dimensional complexity, are increasingly sought after in drug discovery. chemrxiv.org The 7,7-dimethyl- uni.lunih.govoxazepane scaffold and its analogues fit this profile, serving as valuable starting points for the assembly of compound screening libraries. chemrxiv.org The defined conformational structure of the oxazepane ring, combined with the presence of a nitrogen atom that can be readily functionalized, makes it an attractive framework for generating diverse molecular structures. chemrxiv.org The synthesis of spiroacetal scaffolds incorporating 1,4-oxazepane rings highlights their utility in creating structurally novel and diverse compound libraries for exploring new chemical space in drug discovery programs. chemrxiv.org These libraries, populated with unique three-dimensional shapes derived from the oxazepane core, provide attractive starting materials for identifying novel biological targets. chemrxiv.org
The functionalization of the 1,4-oxazepane core is crucial for its application as a versatile building block. Various synthetic strategies have been developed to produce analogues and derivatives with modified functionalities, often focusing on chirality and substitution patterns. One prominent method involves the regio- and stereoselective 7-endo cyclization via haloetherification, which allows for the efficient synthesis of chiral, polysubstituted oxazepanes. nih.govacs.org Another approach utilizes solid-phase synthesis, starting from polymer-supported homoserine to generate chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgrsc.org This method yields diastereomeric mixtures that can be separated after further chemical transformation, providing access to specific isomers for further use. rsc.orgrsc.org These strategies enable the introduction of various substituents onto the oxazepane ring, allowing for the fine-tuning of its chemical and physical properties.
Table 1: Selected Synthetic Methods for 1,4-Oxazepane Derivatives
| Method | Starting Materials | Key Features | Type of Derivative |
| Regio- and Stereoselective Haloetherification | Unsaturated amino alcohols | Relies on a stereoselective 7-endo cyclization. nih.gov | Chiral, polysubstituted 1,4-oxazepanes. nih.gov |
| Solid-Phase Synthesis | Polymer-supported Fmoc-homoserine, 2-bromoacetophenones | Yields diastereomeric mixtures; separation is feasible after subsequent reactions. rsc.org | Chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgrsc.org |
| Reductive Amination Cascade | Commercially available aldehydes | Multi-step process including Morita-Baylis-Hillman reaction and Michael addition to set stereochemistry. researchgate.net | Chiral 6,7-trans-disubstituted-1,4-oxazepanes. researchgate.net |
Contributions to Method Development in Heterocyclic Chemistry
The pursuit of efficient routes to 1,4-oxazepanes has driven innovation in the broader field of heterocyclic chemistry. The synthesis of seven-membered rings is often challenging compared to their five- and six-membered counterparts. The development of a regio- and stereoselective 7-endo cyclization through haloetherification provides an effective solution for constructing polysubstituted chiral oxazepanes. nih.gov This method's success is based on controlling the regioselectivity by desymmetrizing a bromonium intermediate, a finding supported by both computational and experimental studies. acs.org Furthermore, the application of solid-phase synthesis to create 1,4-oxazepane-5-carboxylic acids from homoserine demonstrates a valuable extension of polymer-supported synthesis to build complex heterocyclic systems. rsc.org These methodological advancements not only facilitate access to oxazepanes but also offer strategies that can be adapted for the synthesis of other medium-sized heterocyclic rings.
Potential as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
In asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity in chemical transformations. researchgate.netorganic-chemistry.org Ligands containing chiral oxazoline (B21484) moieties, such as phosphinooxazolines (PHOX), are among the most successful and widely used classes due to their modular nature and effectiveness in a broad range of metal-catalyzed reactions. nih.gov The structural and electronic properties of these N,O-ligands create a well-defined chiral environment around the metal center. nih.govnih.gov
Given the successful synthesis of enantiopure 1,4-oxazepanes, these structures represent a promising, yet largely unexplored, class of potential chiral ligands. nih.govresearchgate.net The rigid, seven-membered ring of a chiral 1,4-oxazepane derivative could provide a unique steric and electronic environment when coordinated to a metal center. The nitrogen and oxygen atoms offer bidentate coordination possibilities, analogous to established scaffolds. The synthesis of chiral 6,7-trans-disubstituted-1,4-oxazepanes highlights the feasibility of creating structurally well-defined, enantiopure scaffolds suitable for investigation in asymmetric catalysis. researchgate.net The development of such new ligand classes is a key aspect of advancing the field of asymmetric synthesis. dicp.ac.cn
Future Directions and Emerging Research Avenues in 1,4 Oxazepane Chemistry
Development of Novel and Efficient Synthetic Routes for Substituted Oxazepanes
Emerging synthetic protocols include:
Intramolecular Cyclization: A facile and general strategy for the stereoselective synthesis of substituted 1,4-oxazepane (B1358080) derivatives has been developed through an intramolecular reductive etherification reaction. semanticscholar.org Another key approach involves the 7-endo-dig cyclization of intermediates, such as those derived from the reaction of 2-aminophenols with alkynones to form benzo[b] nih.govacs.orgoxazepines. nih.gov
Catalytic Methods: Palladium-catalyzed allylic C-H activation of simple olefins provides a direct entry to seven-membered N,O-heterocycles like 1,4-oxazepanes. researchgate.net Similarly, copper-catalyzed cascade reactions have been employed to create 1,4-oxazepan-7-ones from N-sulfonylketenimine intermediates. semanticscholar.org
Asymmetric Synthesis: For the creation of chiral oxazepanes, which are crucial for pharmaceutical applications, enantioselective methods are paramount. One effective strategy involves the desymmetrization of 3-substituted oxetanes using a chiral phosphoric acid as a catalyst, yielding chiral 1,4-benzoxazepines with high enantioselectivity. acs.org
Novel Building Blocks: The use of versatile starting materials like N-propargylamines has opened new pathways for synthesizing 1,4-oxazepane cores, valued for their high atom economy and shorter synthetic routes. rsc.org
These advanced methods are pivotal for creating libraries of diverse oxazepane derivatives for drug discovery and materials science.
| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Starting Materials | Ref. |
| Intramolecular Reductive Etherification | Stereoselective, general | Not specified | Not specified | semanticscholar.org |
| 7-Endo-Dig Cyclization | Forms benzofused systems | None (thermal) | 2-Aminophenols, Alkynones | nih.gov |
| Enantioselective Desymmetrization | High enantioselectivity (≤94% ee) | SPINOL-derived phosphoric acid | 3-Substituted Oxetanes | acs.org |
| Pd-Catalyzed C-H Activation | Direct access to heterocycle | Palladium catalyst | Simple olefins | researchgate.net |
| Synthesis from N-propargylamines | High atom economy, shorter routes | Various | N-Propargylamines | rsc.org |
Advanced Spectroscopic Techniques for Elucidating Complex Conformational Dynamics
The non-planar, flexible nature of the seven-membered oxazepane ring results in complex conformational dynamics, which are crucial for its biological activity and chemical reactivity. Understanding these dynamics requires sophisticated analytical techniques that go beyond simple structure confirmation.
Advanced spectroscopic and computational methods are being integrated to provide a detailed picture of the conformational landscape:
Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in determining the spatial proximity of atoms, providing critical insights into the preferred three-dimensional shape or conformation of the molecule in solution.
Infrared (IR) Spectroscopy and Theoretical Calculations: The combination of experimental IR spectroscopy with theoretical calculations, such as Density Functional Theory (DFT), allows for the determination of the most stable conformers. fapesp.br These calculations can predict vibrational frequencies that are then matched with experimental spectra to confirm the presence of specific conformations, which are often stabilized by subtle intramolecular interactions. fapesp.br
Computational Modeling: Theoretical models are increasingly used to predict the lowest energy conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its ability to bind to a biological target or its selectivity in a chemical reaction.
| Technique | Information Provided | Application in Oxazepane Chemistry |
| 2D NMR (e.g., NOESY) | Spatial proximity of atoms, solution-state conformation | Determining the preferred 3D shape and flexibility of the oxazepane ring in solution. |
| Infrared (IR) Spectroscopy | Vibrational modes of functional groups | Identifying characteristic bond vibrations that can distinguish between different conformers. |
| Density Functional Theory (DFT) | Calculated stable geometries, energies, and vibrational frequencies | Predicting the most stable conformers and supporting experimental IR and NMR data. fapesp.br |
| Natural Bond Orbital (NBO) Analysis | Hyperconjugative and steric interactions | Elucidating the electronic interactions that stabilize specific conformations. fapesp.br |
Integration of Machine Learning and Artificial Intelligence in Oxazepane Design and Synthesis Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-make-test-analyze cycle. nih.gov For complex scaffolds like 1,4-oxazepanes, these technologies offer powerful tools for predicting synthetic routes and designing novel molecules with desired properties.
Key applications of AI/ML in this area include:
Retrosynthetic Analysis: AI platforms can analyze a target oxazepane derivative and propose multiple viable synthetic pathways by drawing on vast databases of chemical reactions. biopharmatrend.com This computer-aided synthesis planning (CASP) can uncover non-intuitive routes and identify the most efficient way to build a complex molecule. nih.gov
Reaction Outcome Prediction: Machine learning models, trained on extensive datasets from published literature and internal company data, can predict the success rate and potential yield of a chemical reaction under specific conditions. biopharmatrend.com This predictive power helps chemists avoid synthetic dead ends and optimize reaction parameters before ever stepping into the lab.
De Novo Drug Design: Generative AI models can design entirely new oxazepane-based molecules tailored to bind to a specific biological target. nih.gov These models learn the underlying principles of chemical structure and bonding to create novel, synthetically accessible compounds with optimized properties. youtube.com
The integration of these computational tools promises to significantly reduce the time and cost associated with discovering new oxazepane-based therapeutics. nih.gov
| AI/ML Application | Function | Impact on Oxazepane Chemistry |
| Computer-Aided Synthesis Planning (CASP) | Proposes viable multi-step synthetic routes for a target molecule. | Accelerates the discovery of efficient pathways to novel and complex oxazepane derivatives. nih.govbiopharmatrend.com |
| Forward Reaction Prediction | Predicts the likely product(s) and yield of a given set of reactants and conditions. | Reduces experimental failures and optimizes reaction conditions for higher efficiency. biopharmatrend.com |
| Generative Modeling | Designs novel molecular structures with desired properties (e.g., binding affinity, low toxicity). | Creates new oxazepane-based drug candidates in silico for subsequent synthesis and testing. nih.gov |
| Predictive Property Modeling | Forecasts a molecule's physicochemical and biological properties (ADME/Tox). | Allows for early-stage filtering of unpromising candidates, focusing resources on the most viable ones. youtube.com |
Exploration of New Reactivity Patterns and Catalytic Transformations
Discovering novel reactions and catalytic systems expands the chemical toolbox available for modifying the 1,4-oxazepane scaffold. Research in this area focuses on developing highly selective and efficient transformations that can introduce functional groups at specific positions on the ring, enabling the synthesis of a wider array of complex molecules.
Emerging areas of exploration include:
Catalytic Asymmetric Reactions: The development of chiral catalysts for reactions involving oxazepanes is crucial for producing single-enantiomer drugs. Organocatalysis and transition-metal catalysis are key areas of focus for achieving high stereocontrol.
C-H Functionalization: Direct C-H functionalization is a powerful strategy that allows for the modification of the oxazepane skeleton without the need for pre-installed functional groups. This atom-economical approach can simplify synthetic routes to complex derivatives.
Cascade Reactions: Designing reactions where multiple bonds are formed in a single, uninterrupted sequence (a cascade) can dramatically increase synthetic efficiency. Copper-catalyzed cascade reactions have already shown utility in forming oxazepane rings. semanticscholar.org
These new transformations are essential for building molecular complexity and enabling the synthesis of next-generation oxazepane-based compounds.
Expanding the Scope of Synthetic Applications for 7,7-Dimethyl-nih.govacs.orgoxazepane Scaffolds
The 7,7-dimethyl- nih.govacs.orgoxazepane scaffold represents a particularly valuable building block in medicinal chemistry. The gem-dimethyl group at the C7 position provides a point of steric bulk and locks in a specific local conformation, which can be advantageous for optimizing binding to a biological target. Furthermore, this substitution pattern enhances the lipophilicity of the molecule and can block metabolic pathways, potentially improving the compound's pharmacokinetic profile.
Future applications of this specific scaffold are focused on its use as a foundational element for library synthesis in drug discovery. nih.gov By leveraging the stability and defined stereochemistry of the 7,7-dimethyl group, chemists can explore modifications at other positions of the oxazepane ring (such as the nitrogen atom or other carbon atoms) to generate a diverse set of analogues for biological screening. The 1,4-oxazepine (B8637140) framework is a known pharmacophore in compounds targeting PI3Kα, a key enzyme in cancer pathways, highlighting the therapeutic potential of its derivatives. researchgate.net The development of functionalized azepanes and oxepanes through diazocarbonyl chemistry further illustrates the utility of these seven-membered rings as versatile scaffolds for creating new chemical entities. nih.govsemanticscholar.org
Q & A
Q. Conflict Resolution Framework :
| Source | Reported Activity | Assay Type | Key Variables | Suggested Re-testing |
|---|---|---|---|---|
| Study A | Antimicrobial | MIC | S. aureus ATCC | Check pH dependence |
| Study B | Inactive | Disk diffusion | E. coli MG1655 | Standardize inoculum |
Experimental Design Tables
Table 1 : Comparative Reactivity of Oxazepane Derivatives
| Derivative | Oxidation Product | Reduction Product | Substitution Site | Reference |
|---|---|---|---|---|
| 7,7-Dimethyl | Ketone | Secondary amine | N-position | |
| 7-Cyclopropyl | Epoxide | Primary amine | O-position |
Table 2 : Key Spectral Benchmarks for Characterization
| Technique | Expected Data for 7,7-Dimethyl-[1,4]oxazepane | Reference |
|---|---|---|
| ¹H NMR | δ 1.2 (s, 6H, CH₃), δ 3.8 (m, 2H, OCH₂) | |
| ¹³C NMR | δ 22.1 (CH₃), δ 68.4 (OCH₂), δ 72.5 (N-C) | |
| X-ray | Ring puckering angle: 15° ± 2° |
Methodological Recommendations
- Synthesis : Prioritize green chemistry principles (e.g., solvent-free reactions) to align with EPA’s hazard evaluation frameworks .
- Data Reporting : Follow ACS guidelines for supporting information, including raw spectral data and reproducibility checks .
- Collaboration : Combine synthetic chemistry with computational toxicology (per ) to address regulatory data needs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
